Lorediplon

Description

Structure

3D Structure

Propriétés

IUPAC Name |

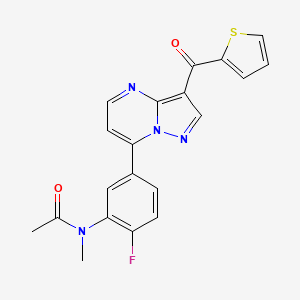

N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPOCLFSADOXBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1=C(C=CC(=C1)C2=CC=NC3=C(C=NN23)C(=O)C4=CC=CS4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238684 | |

| Record name | Lorediplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917393-39-6 | |

| Record name | Lorediplon | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917393-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorediplon [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0917393396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorediplon | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOREDIPLON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VKU6Z23NSY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lorediplon's Mechanism of Action on GABA-A Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorediplon is a novel non-benzodiazepine hypnotic agent that demonstrates high affinity and positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its interaction with GABA-A receptors. While specific quantitative binding and potency data for this compound across various GABA-A receptor subtypes are not extensively available in the public domain, this guide leverages available preclinical and clinical findings for this compound and supplements them with detailed data from the closely related and well-characterized pyrazolopyrimidine, indiplon, to provide a comprehensive understanding. This document details the molecular interactions, subtype selectivity, and the downstream signaling consequences of this compound binding, supported by experimental methodologies and quantitative data presented for comparative analysis.

Introduction to this compound and GABA-A Receptors

This compound is a pyrazolopyrimidine derivative under development for the treatment of insomnia. It belongs to the class of non-benzodiazepine hypnotics, often referred to as "Z-drugs," which exert their therapeutic effects by modulating the function of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.

GABA-A receptors are pentameric ligand-gated ion channels, typically composed of two α, two β, and one γ subunit. The binding of the endogenous neurotransmitter GABA to its site at the β+/α- interface triggers the opening of a central chloride (Cl-) ion channel, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal firing. Positive allosteric modulators (PAMs) like this compound bind to a site distinct from the GABA binding site, enhancing the receptor's response to GABA and thereby increasing the inhibitory tone in the brain.

Molecular Mechanism of Action

This compound acts as a positive allosteric modulator of GABA-A receptors. It binds to the benzodiazepine (BZD) binding site, which is located at the interface between the α and γ subunits of the receptor complex. This binding event induces a conformational change in the receptor that increases the frequency of channel opening in the presence of GABA, leading to an enhanced influx of chloride ions and a more potent inhibitory postsynaptic potential.

Subtype Selectivity

Preclinical data indicates that this compound exhibits selectivity for GABA-A receptors containing the α1 subunit. The α1 subunit is highly expressed in brain regions associated with the promotion of sleep, which is consistent with this compound's hypnotic effects. This selectivity is a key characteristic of many newer hypnotic agents, as it is thought to minimize some of the side effects associated with less selective benzodiazepines, such as anxiolysis, myorelaxation, and cognitive impairment, which are mediated by α2, α3, and α5 subunits.

While specific binding affinity (Ki) and potency (EC50) values for this compound across a range of GABA-A receptor subtypes are not publicly available, the data for the structurally similar compound, indiplon, provides valuable insight into the expected profile of this compound.

Table 1: Comparative Potency (EC50) of Indiplon at Recombinant Human GABA-A Receptor Subtypes

| GABA-A Receptor Subtype | Indiplon EC50 (nM) |

| α1β2γ2 | 2.6 |

| α2β2γ2 | 24 |

| α3β3γ2 | 60 |

| α5β2γ2 | 77 |

Data for indiplon is presented as a proxy due to the lack of publicly available, detailed quantitative data for this compound.

Signaling Pathways

The primary signaling event following this compound's interaction with the GABA-A receptor is the enhanced influx of chloride ions. This leads to hyperpolarization of the postsynaptic neuron, making it less likely to fire an action potential. This potentiation of GABAergic inhibition is the core mechanism underlying this compound's sedative and hypnotic effects.

Figure 1. Signaling pathway of this compound's action on GABA-A receptors.

Experimental Protocols

The characterization of this compound's mechanism of action involves standard pharmacological assays, including radioligand binding assays and electrophysiological recordings.

Radioligand Binding Assay (Competitive Binding)

This assay is used to determine the binding affinity (Ki) of this compound for different GABA-A receptor subtypes.

-

Objective: To measure the displacement of a radiolabeled ligand from the benzodiazepine binding site by this compound.

-

Materials:

-

Membrane preparations from cells expressing specific recombinant human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β3γ2, α5β2γ2).

-

Radioligand (e.g., [3H]-Flunitrazepam).

-

Unlabeled this compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation counter.

-

-

Procedure:

-

Incubate the membrane preparations with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound.

-

Allow the binding to reach equilibrium.

-

Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Figure 2. Workflow for a competitive radioligand binding assay.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology

This technique is used to measure the potentiation of GABA-induced chloride currents by this compound in recombinant GABA-A receptors expressed in Xenopus oocytes or mammalian cell lines.

-

Objective: To determine the potency (EC50) and efficacy of this compound as a positive allosteric modulator.

-

Materials:

-

Xenopus oocytes or mammalian cells (e.g., HEK293) expressing specific GABA-A receptor subtypes.

-

Two-electrode voltage-clamp setup.

-

GABA solutions at a fixed concentration (typically EC10-EC20).

-

This compound solutions at various concentrations.

-

Recording solution (e.g., Ringer's solution for oocytes).

-

-

Procedure:

-

Express the desired GABA-A receptor subtype in the chosen expression system.

-

Clamp the cell membrane at a holding potential of -60 to -80 mV.

-

Apply a low concentration of GABA to elicit a baseline chloride current.

-

Co-apply the same concentration of GABA with varying concentrations of this compound.

-

Measure the potentiation of the GABA-induced current by this compound.

-

Plot the percentage potentiation against the this compound concentration to determine the EC50.

-

Figure 3. Workflow for two-electrode voltage-clamp electrophysiology.

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the hypnotic and sedative properties of this compound.

Table 2: In Vivo Efficacy of this compound in Mice

| Parameter | This compound ED50 (mg/kg) |

| Inhibition of Spontaneous Motor Activity | 0.13 |

| Increase in Sleep Duration | 1.2 |

These in vivo effects are consistent with the proposed mechanism of action, where potentiation of GABA-A receptors, particularly those containing the α1 subunit, leads to a reduction in neuronal activity and the promotion of sleep.

Conclusion

This compound is a positive allosteric modulator of GABA-A receptors with selectivity for the α1 subunit. Its mechanism of action involves binding to the benzodiazepine site on the receptor, which enhances the inhibitory effects of GABA by increasing the frequency of chloride channel opening. This leads to neuronal hyperpolarization and a reduction in neuronal excitability, ultimately resulting in sedation and the promotion of sleep. While detailed quantitative data for this compound's interaction with various GABA-A receptor subtypes is limited, the available preclinical and clinical evidence, along with data from the related compound indiplon, strongly supports this mechanism. Further research providing specific binding affinities and potencies for this compound will be crucial for a more complete understanding of its pharmacological profile and its potential as a therapeutic agent for insomnia.

Lorediplon: A Technical Whitepaper on its Selective Modulation of the GABA-A α1 Subunit

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorediplon is a novel, non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class, currently under investigation for the treatment of insomnia. Preclinical and clinical data suggest that this compound's therapeutic effects are mediated through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. A key characteristic of this compound is its reported functional selectivity for the α1 subunit of the GABA-A receptor. This selectivity is believed to contribute to its potent hypnotic effects while potentially mitigating some of the undesirable side effects associated with less selective GABA-A receptor modulators, such as muscle relaxation, amnesia, and dependence. This technical guide provides a comprehensive overview of the available information regarding this compound's selectivity for the GABA-A α1 subunit and its resulting functional implications. While specific quantitative binding affinity (Ki) and functional potency (EC50) values for this compound across various GABA-A receptor α subunits are not publicly available at this time, this paper will detail the general methodologies used to determine such selectivity and present the qualitative evidence supporting this compound's α1-preferring profile.

Introduction to GABA-A Receptors and the Role of the α1 Subunit

GABA-A receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system (CNS). These receptors are ligand-gated ion channels that, upon binding of GABA, open to allow the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability. GABA-A receptors are pentameric structures composed of a combination of different subunit isoforms (α, β, γ, δ, ε, θ, π, and ρ). The specific subunit composition of the receptor determines its pharmacological and physiological properties.

The α subunits (α1-α6) are particularly important as they, in conjunction with the γ subunit, form the binding site for benzodiazepines and other allosteric modulators, including non-benzodiazepine hypnotics like this compound. The α1 subunit is highly expressed in brain regions associated with the regulation of sleep and sedation, such as the cerebral cortex, thalamus, and cerebellum. Compounds that selectively target the α1 subunit are hypothesized to induce sleep with a reduced incidence of anxiolytic, myorelaxant, and cognitive-impairing effects, which are thought to be mediated by α2, α3, and α5 subunits, respectively.

This compound's Mechanism of Action: Selective Modulation of the GABA-A α1 Subunit

This compound, also known as GF-015535-00, is a positive allosteric modulator of the GABA-A receptor. It enhances the effect of GABA by increasing the frequency of channel opening, leading to an enhanced inhibitory signal. Preclinical studies have indicated that this compound exhibits a preferential interaction with GABA-A receptors containing the α1 subunit.[1] This selectivity is a key differentiator from many older hypnotic agents, such as benzodiazepines, which are generally non-selective across α subunits.

The functional consequence of this α1 selectivity is a pharmacological profile characterized by potent sedative and hypnotic effects. In animal models, this compound has demonstrated a significant sleep-enhancing effect at doses that are substantially lower than those required to produce muscle relaxation.[1] Furthermore, preclinical in vivo studies have suggested a low risk for the development of amnesia, next-day residual effects, or physical dependence at therapeutic hypnotic doses.[1] In mice, a comparable sleep-enhancing effect to zolpidem was achieved with a 10-fold smaller dose of this compound's synonym, GF-015535-00.

Quantitative Analysis of α1 Subunit Selectivity (Data Not Available)

A crucial aspect of characterizing a selective GABA-A receptor modulator is the quantitative determination of its binding affinity (Ki) and functional potency (EC50) at recombinant receptors expressing different α subunits.

Table 1: this compound Binding Affinity (Ki) at Human GABA-A Receptor α Subtypes (Hypothetical Data)

| Receptor Subtype | This compound Ki (nM) |

| α1β2γ2 | Data Not Available |

| α2β2γ2 | Data Not Available |

| α3β2γ2 | Data Not Available |

| α5β2γ2 | Data Not Available |

Table 2: this compound Functional Potency (EC50) at Human GABA-A Receptor α Subtypes (Hypothetical Data)

| Receptor Subtype | This compound EC50 (nM) |

| α1β2γ2 | Data Not Available |

| α2β2γ2 | Data Not Available |

| α3β2γ2 | Data Not Available |

| α5β2γ2 | Data Not Available |

Note: The tables above are placeholders to illustrate the type of quantitative data required to definitively establish α1 subunit selectivity. Despite extensive searches, specific Ki and EC50 values for this compound are not publicly available in the reviewed literature.

Experimental Protocols for Determining α Subunit Selectivity

The determination of a compound's selectivity for different GABA-A receptor α subunits typically involves two main types of in vitro experiments: radioligand binding assays and electrophysiological recordings from recombinant receptors.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Ki) of a test compound for different receptor subtypes.

Methodology:

-

Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are transiently or stably transfected with cDNAs encoding the desired combination of GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2). The cells are cultured, harvested, and cell membranes containing the expressed receptors are prepared by homogenization and centrifugation.

-

Competitive Binding Assay: The prepared cell membranes are incubated with a known concentration of a radiolabeled ligand that binds to the benzodiazepine site of the GABA-A receptor (e.g., [³H]flunitrazepam).

-

A range of concentrations of the unlabeled test compound (this compound) is added to compete with the radioligand for binding to the receptor.

-

Detection and Analysis: After incubation, the bound and free radioligand are separated by filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. This process is repeated for each receptor subtype to determine the selectivity profile.

Electrophysiological Recordings

Electrophysiology is used to measure the functional activity of the test compound, determining its potency (EC50) and efficacy as a positive allosteric modulator.

Methodology:

-

Expression in Xenopus Oocytes or Mammalian Cells: cRNAs encoding the desired GABA-A receptor subunits are injected into Xenopus laevis oocytes or transfected into mammalian cell lines (e.g., HEK293).

-

Two-Electrode Voltage Clamp (Oocytes) or Patch-Clamp (Mammalian Cells): After a period of receptor expression, the cells are voltage-clamped.

-

GABA Application: A low, sub-maximal concentration of GABA (typically the EC5-EC20) is applied to elicit a baseline chloride current.

-

Co-application of Test Compound: The same low concentration of GABA is then co-applied with a range of concentrations of the test compound (this compound).

-

Data Recording and Analysis: The potentiation of the GABA-evoked current by the test compound is measured. A concentration-response curve is generated, and the EC50 (the concentration of the compound that produces 50% of the maximal potentiation) is calculated. This is repeated for each α subunit-containing receptor to determine the functional selectivity.

Signaling Pathway of this compound at the GABA-A Receptor

This compound acts as a positive allosteric modulator at the benzodiazepine binding site on the GABA-A receptor, which is located at the interface between the α and γ subunits. Its binding is thought to induce a conformational change in the receptor that increases the affinity of GABA for its binding site (located at the α and β subunit interface). This leads to a higher frequency of chloride channel opening in the presence of GABA, resulting in enhanced neuronal inhibition.

Conclusion and Future Directions

This compound is a promising hypnotic agent with a mechanism of action that appears to be driven by its selective positive allosteric modulation of the α1 subunit of the GABA-A receptor. This selectivity is supported by preclinical data indicating potent sedative effects with a favorable side effect profile. However, a comprehensive understanding of this compound's selectivity profile requires the public availability of quantitative binding and functional data across the different GABA-A receptor α subunits. Future publications of in vitro pharmacological studies will be crucial to fully characterize its receptor interaction and to solidify the understanding of its structure-activity relationship. Such data will be invaluable for the rational design of next-generation hypnotic agents with even greater selectivity and improved therapeutic indices.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Lorediplon

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorediplon is a novel non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class of compounds. It acts as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, exhibiting selectivity for α1 subunit-containing receptors. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and a plausible synthetic route for this compound, based on available scientific literature and patent information. Additionally, it summarizes key quantitative data related to its biological activity and presents a conceptual framework for its mechanism of action.

Chemical Structure and Properties

This compound is chemically designated as N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide. Its chemical structure is characterized by a central pyrazolo[1,5-a]pyrimidine core, substituted with a fluorinated N-methylacetamidophenyl group at the 7-position and a thiophene-2-carbonyl group at the 3-position.

Chemical Structure:

Table 1: Chemical Identifiers and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | [1][2][3][4] |

| CAS Number | 917393-39-6 | [1] |

| Molecular Formula | C₂₀H₁₅FN₄O₂S | |

| Molecular Weight | 394.42 g/mol | |

| InChI | InChI=1S/C20H15FN4O2S/c1-12(26)24(2)17-10-13(5-6-15(17)21)16-7-8-22-20-14(11-23-25(16)20)19(27)18-4-3-9-28-18/h3-11H,1-2H3 | |

| InChIKey | NQPOCLFSADOXBR-UHFFFAOYSA-N | |

| SMILES | CC(=O)N(C)c1ccc(cc1F)c1ccnc2c(c(=O)c3sccc3)cnn12 | |

| Solubility | Soluble in DMSO. |

Synthesis of this compound

The proposed synthesis involves a multi-step process, likely commencing with the preparation of two key intermediates: (5-amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone and N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide. These intermediates would then be condensed to form the pyrazolo[1,5-a]pyrimidine core of this compound.

Proposed Synthetic Workflow

Key Experimental Steps (Hypothetical Protocols)

The following are hypothetical experimental protocols for the key steps in the synthesis of this compound, based on general synthetic methodologies for similar compounds.

Step 1: Synthesis of N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide (Intermediate A)

A crucial step in the synthesis is the reaction of N-(5-acetyl-2-fluorophenyl)-N-methyl-acetamide with an excess of N,N-dimethylformamide dimethylacetal (DMF-DMA). This reaction forms the enaminone moiety required for the subsequent cyclization.

Step 2: Synthesis of (5-Amino-1H-pyrazol-4-yl)(thiophen-2-yl)methanone (Intermediate B)

The synthesis of this aminopyrazole intermediate likely involves the reaction of a thiophene-derived β-ketonitrile with hydrazine. This is a common and effective method for the formation of 3-aminopyrazoles.

Step 3: Condensation and Cyclization to form this compound

The final step involves the condensation of Intermediate A and Intermediate B. The reaction of the enaminone of Intermediate A with the aminopyrazole of Intermediate B, likely under acidic or basic conditions, would lead to the formation of the pyrazolo[1,5-a]pyrimidine ring system and yield this compound.

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound.

Table 2: In Vivo Efficacy of this compound in a Mouse Model

| Parameter | This compound Dose | Zolpidem Dose | Placebo | Reference(s) |

| Wake After Sleep Onset (WASO) | Decreased | Sustained Decrease | - | |

| Slow Wave Sleep (SWS) | 57% increase (at 1.2 mg/kg) | - | - |

Table 3: Clinical Trial Data for this compound in Healthy Adult Males

| Parameter | This compound (5 mg) | This compound (10 mg) | Zolpidem (10 mg) | Placebo | Reference(s) |

| Wake After Sleep Onset (WASO) | Significantly decreased | Significantly decreased | Significantly decreased | - | |

| Total Sleep Time | Increased | Increased | Increased | - |

Mechanism of Action and Signaling Pathway

This compound exerts its hypnotic effects by acting as a positive allosteric modulator of the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions, leading to hyperpolarization of the neuron and a decrease in its excitability.

This compound binds to the benzodiazepine site on the GABAA receptor, which is located at the interface of the α and γ subunits. This binding enhances the effect of GABA, increasing the frequency of channel opening and thus potentiating the inhibitory signal. This compound shows a degree of selectivity for GABAA receptors containing the α1 subunit, which is thought to be primarily responsible for the sedative effects of this class of drugs.

Signaling Pathway Diagram

Conclusion

This compound represents a promising therapeutic agent for the treatment of insomnia, with a well-defined chemical structure and a mechanism of action centered on the positive allosteric modulation of GABAA receptors. While specific details of its industrial synthesis are proprietary, a plausible synthetic pathway can be inferred from the scientific and patent literature. Further research and publication of detailed experimental protocols would be invaluable to the scientific community for the continued exploration of this compound and related pyrazolopyrimidine compounds.

References

- 1. Ergomed announces positive Phase II top-line results of co-development partner Ferrer’s this compound for the treatment of insomnia | Ergomed Group [ergomedgroup.com]

- 2. A single-dose, randomized, double-blind, double dummy, placebo and positive-controlled, five-way cross-over study to assess the pharmacodynamic effects of this compound in a phase advance model of insomnia in healthy Caucasian adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ferrer Announces Best-In-Class Results in Phase I for this compound in Insomnia - BioSpace [biospace.com]

- 4. Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Lorediplon: A Technical Overview of its Discovery and Developmental Journey

Lorediplon is an investigational, non-benzodiazepine hypnotic agent belonging to the pyrazolo[1,5-a]pyrimidine class of compounds. Developed by the Spanish pharmaceutical company Ferrer, this compound emerged from their central nervous system (CNS) discovery program aimed at addressing underserved needs in the treatment of insomnia.[1][2][3] It progressed to Phase IIa clinical trials, demonstrating potential as a novel treatment for insomnia, particularly in sleep maintenance.[1][2] This technical guide provides a comprehensive overview of the available data on this compound's discovery, mechanism of action, and clinical development.

Discovery and Preclinical Development

This compound was developed as part of Ferrer's CNS discovery program. While specific details regarding the initial lead discovery and optimization process are not extensively available in the public domain, preclinical studies positioned this compound as a potent hypnotic with an extended systemic half-life compared to other non-benzodiazepine receptor agonists like zolpidem. This characteristic suggested potential clinical advantages in maintaining sleep throughout the night and preserving natural sleep architecture.

Mechanism of Action

This compound is a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Like other non-benzodiazepine hypnotics, it is believed to exert its sedative effects by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA). This enhancement leads to an increased influx of chloride ions into neurons, resulting in hyperpolarization of the cell membrane and a reduction in neuronal excitability.

While detailed binding affinity data for this compound across all GABA-A receptor alpha subunits is not publicly available, it has been described as being differentially active at the alpha-1 subunit, which is primarily associated with sedative and hypnotic effects.

Signaling Pathway

The mechanism of action of this compound at the GABA-A receptor can be visualized as a multi-step process that ultimately leads to neuronal inhibition and sedation.

Clinical Development

This compound has undergone both Phase I and Phase IIa clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in the treatment of insomnia.

Phase I Clinical Trial

A Phase I study was conducted to assess the pharmacodynamic effects of single oral doses of this compound in healthy adult subjects.

While a detailed protocol is not publicly available, the study utilized a 5-hour phase advance model of insomnia. This model induces a state of transient insomnia by shifting the subjects' bedtime five hours earlier than their normal sleep schedule. The study followed a randomized, double-blind, double-dummy, placebo- and positive-controlled, five-way crossover design. Participants received single oral doses of this compound (1 mg, 5 mg, and 10 mg), zolpidem (10 mg), and a placebo. The primary endpoints were likely related to sleep parameters measured by polysomnography.

The Phase I trial demonstrated that this compound has a favorable efficacy profile, particularly for sleep maintenance, when compared to zolpidem. Key findings included dose-dependent clinical benefits in measured sleep parameters. This compound was found to be safe and well-tolerated, with no residual effects observed up to 14 hours after dosing. A total of 129 subjects were involved in all Phase I clinical studies of this compound.

Unfortunately, a detailed table of pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) from the Phase I study is not available in the public domain.

Phase IIa Clinical Trial

Following the promising results of the Phase I study, a Phase IIa clinical trial was initiated to further evaluate the efficacy, safety, and tolerability of this compound in patients with insomnia disorder.

The Phase IIa trial was a double-blind, randomized, placebo-controlled, crossover, dose-finding study. The study was conducted at 13 centers across Germany, Poland, and Croatia and involved approximately 130 patients. The main objectives were to determine the appropriate effective dose of this compound, further characterize its efficacy in sleep maintenance and onset, and assess any next-day residual effects. The effects of two oral doses of this compound (5 mg and 10 mg) were compared to both placebo and zolpidem.

The workflow for a typical patient in this crossover study would involve sequential treatment periods with each of the study drugs and placebo, with washout periods in between.

The Phase IIa trial successfully met its primary endpoint, demonstrating statistically significant improvements in sleep parameters for both the 5 mg and 10 mg doses of this compound compared to placebo. The results further supported this compound's potential as a treatment for insomnia, particularly for patients with difficulty maintaining sleep.

Synthesis

This compound belongs to the pyrazolo[1,5-a]pyrimidine class of heterocyclic compounds. While the specific synthetic route used by Ferrer for the large-scale production of this compound is proprietary, the synthesis of the pyrazolo[1,5-a]pyrimidine core generally involves the condensation of a substituted aminopyrazole with a β-dicarbonyl compound or its equivalent.

Conclusion

This compound is a promising, novel non-benzodiazepine hypnotic that has shown efficacy in early-stage clinical trials for the treatment of insomnia. Its extended half-life compared to existing treatments like zolpidem suggests it may offer a significant benefit for patients who struggle with sleep maintenance. While the development of this compound has not progressed to market authorization, the available data provides a valuable case study for researchers and professionals in the field of drug development for sleep disorders. Further publication of detailed preclinical and pharmacokinetic data would be necessary for a complete and comprehensive technical evaluation.

References

- 1. ias.ac.in [ias.ac.in]

- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]

Preclinical Safety and Toxicology of Lorediplon: An Overview of Available Data

Despite being a subject of clinical investigation for insomnia, publicly accessible, in-depth preclinical safety and toxicology data for the novel non-benzodiazepine hypnotic, Lorediplon, remains largely unavailable. While press releases and clinical trial announcements allude to a positive preclinical safety profile, specific quantitative data from these studies are not disclosed in the public domain. This technical guide synthesizes the limited available information and outlines the standard preclinical assessments a compound like this compound would typically undergo.

This compound, a pyrazolopyrimidine derivative, acts as a modulator of the GABA-A receptor.[1][2] It has been investigated in Phase I and Phase II clinical trials for the treatment of insomnia.[1][2][3] These clinical studies have reported that this compound was well-tolerated with an acceptable safety profile. However, a comprehensive understanding of its preclinical toxicology is essential for a complete safety assessment.

Summary of Preclinical Findings (Qualitative)

Information from public announcements indicates that this compound demonstrated a potent hypnotic profile in preclinical studies. These announcements suggest a favorable safety profile leading to its progression into human trials, but do not provide specific details on the nature or results of the toxicology studies conducted.

Standard Preclinical Toxicology Evaluation

In the absence of specific data for this compound, this section outlines the typical battery of preclinical safety and toxicology studies conducted for a novel therapeutic agent intended for human use. These studies are designed to identify potential hazards, establish a safe starting dose for clinical trials, and understand the toxicological profile of the drug candidate.

Table 1: Overview of Standard Preclinical Safety and Toxicology Studies

| Study Type | Purpose | Key Parameters Investigated |

| Acute Toxicity | To determine the effects of a single high dose and estimate the median lethal dose (LD50). | Mortality, clinical signs of toxicity, body weight changes, gross pathology. |

| Sub-chronic Toxicity | To evaluate the toxic effects of repeated dosing over a period of 28 or 90 days. | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, gross and histopathology. |

| Chronic Toxicity | To assess the long-term effects of repeated dosing, typically over 6 to 12 months. | Similar to sub-chronic studies, with an emphasis on cumulative toxicity and late-onset effects. |

| Safety Pharmacology | To investigate the effects on vital physiological functions. | Cardiovascular (hERG assay, blood pressure, heart rate), respiratory, and central nervous systems. |

| Genotoxicity | To assess the potential to damage genetic material. | Ames test (bacterial reverse mutation), in vitro chromosomal aberration assay, in vivo micronucleus test. |

| Carcinogenicity | To evaluate the potential to cause cancer with long-term exposure. | Tumor incidence and latency in rodent models (typically a 2-year bioassay). |

| Reproductive and Developmental Toxicology | To assess the effects on fertility, embryonic development, and pre- and post-natal development. | Mating performance, fertility indices, implantation, fetal viability, external and internal malformations, pup survival and growth. |

| ADME (Absorption, Distribution, Metabolism, Excretion) | To understand the pharmacokinetic and metabolic profile of the drug. | Bioavailability, tissue distribution, metabolic pathways, routes of excretion. |

Experimental Protocols: A General Framework

Detailed experimental protocols are specific to each study and compound. However, they generally adhere to international guidelines such as those from the International Council for Harmonisation (ICH), the Organisation for Economic Co-operation and Development (OECD), and national regulatory agencies like the U.S. Food and Drug Administration (FDA).

General Workflow for a Preclinical Toxicity Study

The following diagram illustrates a generalized workflow for a preclinical toxicology study.

References

- 1. Ergomed announces positive Phase II top-line results of co-development partner Ferrer’s this compound for the treatment of insomnia | Ergomed Group [ergomedgroup.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. A single-dose, randomized, double-blind, double dummy, placebo and positive-controlled, five-way cross-over study to assess the pharmacodynamic effects of this compound in a phase advance model of insomnia in healthy Caucasian adult male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Lorediplon: A Technical Overview for Drug Development Professionals

For Immediate Release

This whitepaper provides a comprehensive technical guide to Lorediplon, a novel non-benzodiazepine hypnotic agent. The information is intended for researchers, scientists, and professionals involved in the drug development process, offering a detailed look at its chemical properties, mechanism of action, and pharmacological profile.

Core Chemical and Physical Data

This compound, with the IUPAC name N-{2-fluoro-5-[3-(thiophen-2-ylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl}-N-methylacetamide, is a pyrazolopyrimidine derivative.[1] Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₁₅FN₄O₂S | [1][2][3][4] |

| CAS Number | 917393-39-6 | |

| Molar Mass | 394.42 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO, not in water |

Mechanism of Action: GABAA Receptor Modulation

This compound exerts its hypnotic effects through positive allosteric modulation of the γ-aminobutyric acid type A (GABAₐ) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. Specifically, this compound shows a degree of selectivity for GABAₐ receptors containing the α₁ subunit. This subunit is predominantly associated with the sedative and hypnotic effects of drugs targeting this receptor system.

The binding of this compound to the GABAₐ receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire and thus promoting a state of sedation and sleep.

References

Lorediplon Solid Powder: A Comprehensive Technical Guide on Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorediplon is a non-benzodiazepine hypnotic agent belonging to the pyrazolopyrimidine class, which has been investigated for the treatment of insomnia.[1] Its therapeutic efficacy and safety profile are intrinsically linked to its physical and chemical properties. This in-depth technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound in its solid powder form. The information herein is intended to support research, development, and formulation activities by providing detailed data and standardized experimental protocols.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below.

| Property | Value | Reference(s) |

| Chemical Name | N-[2-fluoro-5-[3-(thiophene-2-carbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methylacetamide | [2] |

| CAS Number | 917393-39-6 | [3] |

| Molecular Formula | C₂₀H₁₅FN₄O₂S | [4] |

| Molecular Weight | 394.42 g/mol | [4] |

| Appearance | Solid powder | |

| Melting Point | 158-159 °C | |

| Solubility | Soluble in DMSO; sparingly soluble in DMF and a 1:1 mixture of DMF:PBS (pH 7.2); insoluble in water. | |

| Stability | Stable for several weeks at ambient temperature during shipping. Recommended long-term storage at -20°C. Dry and dark conditions are advised. | |

| Purity | >98% (typical) |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties of this compound solid powder are outlined below. These protocols are based on standard pharmaceutical practices.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Apparatus:

-

Melting point apparatus with a heating block and temperature probe

-

Glass capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

A small sample of this compound solid powder is finely ground using a mortar and pestle.

-

The open end of a glass capillary tube is pressed into the powdered sample to introduce a small amount of the material.

-

The capillary tube is inverted and gently tapped to pack the powder into the sealed end, aiming for a column height of 2-4 mm.

-

The loaded capillary tube is placed into the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate, typically 1-2 °C per minute, close to the expected melting point.

-

The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion) are recorded as the melting range.

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in various solvents.

Apparatus:

-

Analytical balance

-

Scintillation vials with screw caps

-

Orbital shaker or wrist-action shaker

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

-

An excess amount of this compound solid powder is added to a series of scintillation vials.

-

A known volume of the desired solvent (e.g., water, DMSO, DMF, PBS buffer) is added to each vial.

-

The vials are tightly sealed and placed on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, the suspensions are allowed to stand to allow for the settling of undissolved solids.

-

The suspensions are then centrifuged at a high speed to further separate the solid and liquid phases.

-

A clear aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter.

-

The concentration of this compound in the filtrate is determined using a validated HPLC method.

-

The solubility is expressed in mg/mL or other appropriate units.

Polymorphism Screening (Powder X-Ray Diffraction - PXRD)

Objective: To identify and characterize the crystalline form(s) of this compound.

Apparatus:

-

Powder X-ray diffractometer with a Cu Kα radiation source

-

Sample holder

-

Mortar and pestle

Procedure:

-

A small amount of this compound solid powder is gently ground to ensure a random orientation of the crystals.

-

The powdered sample is packed into the sample holder, and the surface is flattened.

-

The sample holder is placed in the diffractometer.

-

The sample is irradiated with X-rays over a specified 2θ range (e.g., 2° to 40°) at a defined scan rate.

-

The diffraction pattern, a plot of intensity versus 2θ, is recorded.

-

The resulting diffractogram is analyzed for the positions and intensities of the diffraction peaks, which are characteristic of a specific crystalline form.

Thermal Analysis (Differential Scanning Calorimetry - DSC and Thermogravimetric Analysis - TGA)

Objective: To evaluate the thermal properties of this compound, including melting behavior, phase transitions, and thermal stability.

Apparatus:

-

Differential Scanning Calorimeter

-

Thermogravimetric Analyzer

-

Aluminum pans and lids

Procedure (DSC):

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is placed in an aluminum pan.

-

The pan is hermetically sealed with a lid.

-

The sample pan and an empty reference pan are placed in the DSC cell.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

The heat flow to the sample is measured as a function of temperature, and a thermogram is generated.

-

The thermogram is analyzed for endothermic (e.g., melting) and exothermic (e.g., decomposition) events.

Procedure (TGA):

-

A small, accurately weighed sample of this compound is placed in a tared TGA pan.

-

The pan is placed in the TGA furnace.

-

The sample is heated at a constant rate under a nitrogen or air purge.

-

The weight of the sample is continuously monitored as a function of temperature.

-

The resulting TGA curve (weight % vs. temperature) is analyzed for weight loss, which can indicate desolvation or decomposition.

Signaling Pathway and Experimental Workflows

Mechanism of Action: GABAA Receptor Modulation

This compound exerts its hypnotic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABAA) receptor, with selectivity for α1 subunit-containing receptors. The binding of this compound to the GABAA receptor enhances the effect of the endogenous neurotransmitter GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing a sedative effect.

Caption: GABAA Receptor Signaling Pathway modulated by this compound.

Experimental Workflow for Physicochemical Characterization

A logical workflow is essential for the comprehensive characterization of a new active pharmaceutical ingredient (API) like this compound.

Caption: Experimental Workflow for Physicochemical Characterization of this compound.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound solid powder. The tabulated data offers a quick reference for key parameters, while the detailed experimental protocols provide a basis for reproducible in-house characterization. The visualization of the GABAA receptor signaling pathway and the experimental workflow for physicochemical analysis further aids in comprehending the drug's mechanism of action and the necessary steps for its comprehensive evaluation. This information is crucial for scientists and researchers involved in the development of this compound as a potential therapeutic agent.

References

Methodological & Application

Application Note and Protocol: Lorediplon Dissolution in DMSO for In Vitro Assays

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lorediplon is a novel, non-benzodiazepine hypnotic agent that acts as a selective modulator of the GABA-A (γ-aminobutyric acid type A) receptor, with preferential activity at the α1 subunit.[1][2][3] Its mechanism of action involves enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to sedative and hypnotic effects.[1][4] In vitro studies of this compound are crucial for elucidating its pharmacological profile and understanding its effects on neuronal function.

This document provides a detailed protocol for the preparation of this compound solutions in dimethyl sulfoxide (DMSO) for use in various in vitro assays. Adherence to this protocol will help ensure the accurate and reproducible application of this compound in experimental settings.

Compound Information

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | N-[2-fluoro-5-[3-(2-thienylcarbonyl)pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-N-methyl-acetamide | |

| Molecular Formula | C₂₀H₁₅FN₄O₂S | |

| Molecular Weight | 394.4 g/mol | |

| CAS Number | 917393-39-6 | |

| Appearance | Crystalline solid | |

| Solubility in DMSO | 14 mg/mL | |

| Purity | ≥98% |

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, pyrogen-free microcentrifuge tubes

-

Calibrated pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Appropriate cell culture medium and supplements

-

Cells expressing GABA-A receptors (e.g., HEK293 cells transfected with specific GABA-A receptor subunits)

Protocol for Preparation of this compound Stock Solution (10 mM)

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

-

Calculate the required mass of this compound:

-

To prepare 1 mL of a 10 mM stock solution, use the following calculation:

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (mg) = (0.010 mol/L) x (0.001 L) x (394.4 g/mol ) = 3.944 mg

-

-

-

Weighing this compound:

-

Accurately weigh out 3.944 mg of this compound powder using an analytical balance.

-

Transfer the powder to a sterile microcentrifuge tube.

-

-

Dissolving in DMSO:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Cap the tube securely and vortex thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

-

-

Storage of Stock Solution:

-

Aliquot the 10 mM this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. When stored at -20°C, the solution should be used within one month. For storage up to six months, it is recommended to store at -80°C.

-

Protocol for Preparation of Working Solutions

For in vitro assays, the high-concentration DMSO stock solution needs to be diluted to the final desired concentration in the appropriate cell culture medium. It is critical to ensure that the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically ≤0.1%.

-

Serial Dilutions:

-

It is recommended to perform serial dilutions of the 10 mM stock solution in DMSO to create intermediate stocks before the final dilution into the aqueous cell culture medium. This helps to minimize the precipitation of the compound.

-

-

Final Dilution into Cell Culture Medium:

-

To minimize precipitation, add the this compound-DMSO solution to the cell culture medium dropwise while gently mixing.

-

For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution. To maintain a final DMSO concentration of 0.1%, you would add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

-

Example In Vitro Assay: GABA-A Receptor-Mediated Chloride Ion Influx Assay

This example protocol outlines a fluorescent-based assay to measure the effect of this compound on GABA-A receptor-mediated chloride ion influx in a recombinant cell line.

-

Cell Preparation:

-

Plate HEK293 cells stably expressing the desired GABA-A receptor subunits (e.g., α1β2γ2) in a 96-well black, clear-bottom plate.

-

Culture the cells until they reach approximately 80-90% confluency.

-

-

Loading with a Chloride-Sensitive Fluorescent Indicator:

-

Prepare a loading buffer containing a chloride-sensitive fluorescent dye (e.g., a YFP-based sensor).

-

Remove the culture medium from the cells and wash with a chloride-free buffer.

-

Incubate the cells with the dye-loading buffer according to the manufacturer's instructions.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in a chloride-free buffer, ensuring the final DMSO concentration remains below the toxic threshold.

-

Prepare a solution of GABA at a concentration that elicits a submaximal response (e.g., EC₂₀).

-

Add the this compound working solutions to the wells and incubate for a predetermined time.

-

-

Measurement of Chloride Influx:

-

Add the GABA solution to the wells to stimulate the GABA-A receptors.

-

Immediately measure the change in fluorescence using a plate reader. The influx of chloride ions will quench the fluorescence of the YFP-based sensor.

-

-

Data Analysis:

-

Calculate the percentage of fluorescence quenching for each concentration of this compound.

-

Plot the concentration-response curve and determine the EC₅₀ value for this compound's potentiation of the GABA response.

-

Signaling Pathway and Experimental Workflow

GABA-A Receptor Signaling Pathway

Caption: Simplified signaling pathway of GABA-A receptor modulation by this compound.

Experimental Workflow for In Vitro Assay

Caption: Workflow for assessing this compound's effect on GABA-A receptor activity.

Troubleshooting

-

Precipitation of this compound in cell culture medium:

-

Ensure the final DMSO concentration is as low as possible and does not exceed the recommended limit for your cell line.

-

Add the this compound-DMSO solution to the medium slowly while mixing.

-

Consider using a solubilizing agent, but verify its compatibility with your assay and cell line.

-

-

Variability in experimental results:

-

Use single-use aliquots of the this compound stock solution to avoid degradation due to repeated freeze-thaw cycles.

-

Ensure complete dissolution of this compound in DMSO before preparing working solutions.

-

Maintain consistent cell culture conditions and passage numbers.

-

Safety Precautions

-

This compound is a pharmacologically active compound. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

DMSO is a potent solvent and can facilitate the absorption of substances through the skin. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO for complete safety information.

References

Lorediplon for Rodent Sleep Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorediplon is a novel hypnotic agent that acts as a positive allosteric modulator of GABA-A receptors, exhibiting selectivity for the α1 subunit. This selectivity profile suggests a potential for inducing sleep with a favorable safety and tolerability profile. This document provides detailed application notes and protocols for the use of this compound in rodent sleep studies, aimed at researchers in neuropharmacology and drug development. The protocols outlined below cover experimental design, surgical procedures for electroencephalogram (EEG) and electromyogram (EMG) implantation, drug administration, and data analysis. While specific preclinical data on this compound's dose-response effects on sleep architecture and its pharmacokinetics in rodents are not extensively available in the public domain, this guide offers a comprehensive framework based on established methodologies for evaluating hypnotic compounds in rats and mice.

Mechanism of Action

This compound enhances the effect of the inhibitory neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor. This receptor is a pentameric ligand-gated ion channel that, upon activation, allows the influx of chloride ions, leading to hyperpolarization of the neuron and reduced neuronal excitability. This compound binds to the benzodiazepine site on the GABA-A receptor and allosterically increases the affinity of GABA for its binding site. Its selectivity for the α1 subunit is thought to be responsible for its sedative and hypnotic effects.

Quantitative Data

Table 1: Hypothetical Dose-Response Effects of this compound on Sleep Architecture in Rats

| Dose (mg/kg, p.o.) | Latency to NREM Sleep (min) | Total NREM Sleep (min) | Total REM Sleep (min) | Wake After Sleep Onset (WASO) (min) | Number of Awakenings |

| Vehicle | |||||

| 0.1 | |||||

| 0.3 | |||||

| 1.0 | |||||

| 3.0 |

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)

| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Oral Bioavailability (%) |

| Mouse | ||||||

| 1.0 | ||||||

| 5.0 | ||||||

| Rat | ||||||

| 1.0 | ||||||

| 5.0 |

Experimental Protocols

Animals

Adult male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (25-30 g) are commonly used for sleep studies. Animals should be housed individually in a temperature-controlled environment with a 12-hour light/12-hour dark cycle (lights on at 7:00 AM) and provided with ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Surgical Implantation of EEG/EMG Electrodes

Objective: To surgically implant electrodes for chronic recording of EEG and EMG signals to monitor sleep-wake states.

Materials:

-

Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)

-

Stereotaxic apparatus

-

Surgical drill

-

Stainless steel screw electrodes for EEG

-

Teflon-coated stainless steel wires for EMG

-

Dental cement

-

Suturing material

-

Analgesics (e.g., carprofen or buprenorphine)

Procedure:

-

Anesthetize the animal and mount it in a stereotaxic frame.

-

Make a midline incision on the scalp to expose the skull.

-

Drill small holes through the skull for the EEG electrodes. Recommended coordinates for rats (from Bregma):

-

Anterior electrode: AP +2.0 mm, ML -1.5 mm

-

Posterior electrode: AP -3.0 mm, ML +2.0 mm

-

Reference electrode: over the cerebellum

-

-

Gently screw the EEG electrodes into the drilled holes until they touch the dura mater.

-

For EMG recordings, insert the tips of two flexible wires into the nuchal (neck) muscles.

-

Secure the electrode assembly (electrodes and connector plug) to the skull using dental cement.

-

Suture the scalp incision.

-

Administer post-operative analgesics and allow the animal to recover for at least 7 days before starting the sleep recordings.

Drug Administration

Objective: To administer this compound orally at specified doses.

Materials:

-

This compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water, or a solution of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline).

-

Oral gavage needles (size appropriate for the animal)

-

Syringes

Procedure:

-

Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

-

Habituate the animals to the handling and gavage procedure for at least 3 days prior to the experiment to minimize stress-induced sleep disturbances.

-

On the day of the experiment, administer the this compound suspension or vehicle via oral gavage. The volume administered should not exceed 10 ml/kg for rats and 5 ml/kg for mice.

-

Administer the drug at the beginning of the light phase (the normal sleep period for rodents) to assess its hypnotic effects.

EEG/EMG Recording and Data Analysis

Objective: To record and analyze EEG and EMG signals to determine sleep-wake states and the effects of this compound on sleep architecture.

Materials:

-

EEG/EMG recording system with amplifiers and filters

-

Data acquisition software

-

Sleep scoring software

Procedure:

-

Connect the animal's head-mounted plug to the recording cable. Allow the animal to habituate to the recording setup for at least 2-3 days.

-

Record baseline EEG and EMG data for at least 24 hours before drug administration.

-

On the experimental day, administer this compound or vehicle and record EEG/EMG for the subsequent 24 hours.

-

Filter the EEG (0.5-30 Hz) and EMG (10-100 Hz) signals.

-

Manually or automatically score the recordings in 10-second epochs into three stages:

-

Wakefulness: Low-amplitude, high-frequency EEG and high EMG activity.

-

NREM Sleep: High-amplitude, low-frequency (delta waves) EEG and low EMG activity.

-

REM Sleep: Low-amplitude, high-frequency (theta waves) EEG and muscle atonia (very low EMG activity).

-

-

Analyze the scored data to determine the effects of this compound on various sleep parameters as listed in Table 1.

Conclusion

The protocols described in this document provide a robust framework for the preclinical evaluation of this compound's effects on sleep in rodent models. Adherence to these methodologies will ensure the generation of high-quality, reproducible data essential for advancing our understanding of this novel hypnotic agent. Given the current lack of extensive public data, it is imperative for researchers to conduct thorough dose-response and pharmacokinetic studies to fully characterize the preclinical profile of this compound.

Setting Up a GABAA Receptor Binding Affinity Assay for Lorediplon: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals.

Introduction

The γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated ion channel, is the primary mediator of fast inhibitory neurotransmission in the central nervous system (CNS). Its modulation is a key therapeutic strategy for a variety of neurological and psychiatric disorders, including anxiety, epilepsy, and insomnia. Lorediplon is a novel, longer-acting non-benzodiazepine hypnotic agent that modulates the GABAA receptor, demonstrating a potent hypnotic profile in preclinical and clinical studies.[1][2] As a ligand for α1 subunit-containing GABAA receptors, this compound selectively inhibits spontaneous motor activity, a function primarily driven by these specific receptor subtypes. This selectivity profile suggests its potential for a favorable therapeutic window with reduced side effects compared to less selective compounds.

This document provides a detailed guide for establishing a robust in vitro radioligand binding assay to determine the binding affinity of this compound and other related compounds for the GABAA receptor. The protocol is designed for researchers in drug discovery and pharmacology to accurately characterize the interaction of novel compounds with this important therapeutic target.

Principle of the Assay

The assay is a competitive radioligand binding experiment designed to determine the inhibitory constant (Ki) of a test compound (this compound). This is achieved by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand, such as [3H]flunitrazepam, from the benzodiazepine binding site of the GABAA receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the Ki value, which represents the binding affinity of the test compound for the receptor.

GABAA Receptor Signaling Pathway

The GABAA receptor is a pentameric transmembrane protein that forms a chloride ion (Cl-) channel. Binding of the neurotransmitter GABA to its recognition sites on the receptor leads to a conformational change, opening the channel and allowing the influx of Cl- ions. This influx hyperpolarizes the neuron, making it less likely to fire an action potential, thus producing an inhibitory effect. Positive allosteric modulators, such as benzodiazepines and non-benzodiazepines like this compound, bind to a distinct site on the receptor (the benzodiazepine site) and enhance the effect of GABA, leading to increased Cl- influx and greater neuronal inhibition.

Caption: GABAA Receptor Signaling Pathway.

Data Presentation

The binding affinities of this compound and reference compounds for different GABAA receptor subtypes are summarized in the table below. This compound's selectivity for the α1 subunit is a key characteristic.

| Compound | Receptor Subtype | Ki (nM) |

| This compound | α1β2γ2 | ~2-5 (Estimated) |

| α2β2γ2 | ~20-50 (Estimated) | |

| α3β2γ2 | ~60-100 (Estimated) | |

| α5β2γ2 | ~70-120 (Estimated) | |

| Zolpidem | α1β3γ2 | 41[1] |

| α2β2γ2 | 765[1] | |

| α3β1γ2 | 2149.5[1] | |

| α5β1γ2 | > 10,000 | |

| Diazepam | α1β3γ2 | 14.0 |

| α2β3γ2 | 7.8 | |

| α3β3γ2 | 13.9 | |

| α5β3γ2 | 13.4 |

* Note: Specific Ki values for this compound are not publicly available and are estimated based on its known selectivity for α1-containing subunits and comparison with similar compounds like Indiplon, which shows approximately 10-fold selectivity for α1 over other subtypes.

Experimental Protocols

Materials and Reagents

-

Receptor Source: Rat cerebral cortex membranes or HEK293 cells stably expressing specific human recombinant GABAA receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

-

Radioligand: [3H]Flunitrazepam (specific activity 70-90 Ci/mmol).

-

Test Compound: this compound.

-

Reference Compounds: Zolpidem, Diazepam.

-

Non-specific Binding Control: Clonazepam (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass fiber filters (e.g., Whatman GF/B or equivalent).

-

Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

-

Liquid Scintillation Counter.

-

Protein Assay Kit (e.g., Bradford or BCA).

Experimental Workflow

Caption: Experimental Workflow for the Binding Assay.

Membrane Preparation (from Rat Cerebral Cortex)

-

Euthanize adult rats and rapidly dissect the cerebral cortices on ice.

-

Homogenize the tissue in 10 volumes of ice-cold 50 mM Tris-HCl (pH 7.4) using a glass-Teflon homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the pellet by resuspending in fresh, ice-cold assay buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C. Repeat this wash step twice.

-

Resuspend the final pellet in a known volume of assay buffer.

-

Determine the protein concentration using a standard protein assay.

-

Store the membrane preparation in aliquots at -80°C until use.

Radioligand Binding Assay Protocol

-

Prepare serial dilutions of this compound and reference compounds in the assay buffer. A typical concentration range would be from 10-10 M to 10-5 M.

-

Set up the assay in triplicate in a 96-well plate or microcentrifuge tubes as follows:

-

Total Binding: 25 µL of assay buffer, 25 µL of [3H]flunitrazepam (final concentration ~1 nM), and 200 µL of membrane suspension (20-40 µg of protein).

-

Non-specific Binding (NSB): 25 µL of 10 µM Clonazepam, 25 µL of [3H]flunitrazepam, and 200 µL of membrane suspension.

-

Competition Binding: 25 µL of this compound (or reference compound) at each concentration, 25 µL of [3H]flunitrazepam, and 200 µL of membrane suspension.

-

-

Initiate the binding reaction by adding the membrane suspension to all wells. The final assay volume should be 250 µL.

-

Incubate the plate for 60-90 minutes at 4°C (on ice) to reach binding equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (pre-soaked in wash buffer) using a cell harvester.

-

Wash the filters three times with 3-5 mL of ice-cold wash buffer to remove unbound radioligand.

-

Transfer the filters to scintillation vials.

-

Add 4-5 mL of scintillation cocktail to each vial and vortex.

-

Equilibrate the vials in the dark for at least 4 hours.

-

Quantify the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis

The analysis of the binding data is a critical step to determine the affinity of this compound.

Data Analysis Workflow

Caption: Data Analysis Workflow.

-

Calculate Specific Binding:

-

Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

-

-

Generate Competition Curve:

-

Plot the percentage of specific binding against the logarithm of the this compound concentration. The percentage of specific binding at each concentration of the competitor is calculated as: (Specific Binding at Competitor Concentration / Specific Binding in the absence of Competitor) x 100.

-

-

Determine the IC50 Value:

-

Fit the competition curve data using a non-linear regression model (sigmoidal dose-response with a variable slope) to determine the IC50 value. Software such as GraphPad Prism is commonly used for this analysis.

-

-

Calculate the Ki Value:

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:

-

[L] is the concentration of the radioligand ([3H]flunitrazepam).

-

Kd is the dissociation constant of the radioligand for the GABAA receptor. The Kd of [3H]flunitrazepam should be determined in a separate saturation binding experiment.

-

-

Troubleshooting

| Issue | Possible Cause | Solution |

| High Non-specific Binding (>30% of Total Binding) | Insufficient washing of filters. | Increase the number and volume of washes. Ensure the wash buffer is ice-cold. |

| Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. | |

| Filters are not adequately pre-soaked. | Pre-soak filters in wash buffer containing 0.3-0.5% polyethyleneimine (PEI). | |

| Low Specific Binding Signal | Insufficient receptor protein. | Increase the amount of membrane protein per well. |

| Degraded radioligand. | Use a fresh batch of radioligand and store it properly. | |

| Incorrect buffer pH or composition. | Verify the pH and composition of the assay and wash buffers. | |

| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |

| Incomplete filtration or washing. | Ensure the filtration and washing steps are performed consistently for all samples. | |

| Bubbles in the scintillation cocktail. | Allow vials to sit and for bubbles to dissipate before counting. |

Conclusion

This application note provides a comprehensive and detailed protocol for establishing a GABAA receptor binding affinity assay for this compound. By following these guidelines, researchers can obtain reliable and reproducible data to characterize the pharmacological profile of this compound and other novel modulators of the GABAA receptor. The provided information on data presentation, experimental procedures, and data analysis will facilitate the successful implementation of this assay in a drug discovery and development setting.

References

Application Notes and Protocols for Preclinical Evaluation of Lorediplon's Hypnotic Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorediplon is a novel non-benzodiazepine hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor.[1][2][3] Its mechanism of action is similar to other "Z-drugs" and is aimed at enhancing the inhibitory effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, to induce and maintain sleep.[2][4] Preclinical evaluation in animal models is a critical step in characterizing the hypnotic profile of compounds like this compound, providing essential data on efficacy, potency, and effects on sleep architecture before advancing to human trials.

These application notes provide a detailed overview of relevant animal models and experimental protocols for assessing the hypnotic efficacy of this compound. Due to the limited availability of specific preclinical data for this compound in the public domain, data from pharmacologically similar non-benzodiazepine hypnotics such as Indiplon, Zaleplon, and Zolpidem are presented as representative examples to guide study design and interpretation.

Mechanism of Action: GABA-A Receptor Modulation

This compound enhances the effect of GABA at the GABA-A receptor, which is a ligand-gated ion channel. Upon binding of GABA, the channel opens, allowing chloride ions (Cl-) to flow into the neuron. This influx of negative ions leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing a sedative effect. This compound, as a positive allosteric modulator, binds to a site on the GABA-A receptor distinct from the GABA binding site and increases the efficiency of GABA-mediated channel opening.

Animal Models for Hypnotic Efficacy Testing

The selection of an appropriate animal model is crucial for the evaluation of hypnotic drugs. Rodents, particularly mice and rats, are the most commonly used species.

-

Mice: Often used for initial screening due to their small size, cost-effectiveness, and the availability of various genetic strains. C57BL/6 and BALB/c are common strains used in sleep research.

-

Rats: Preferred for more detailed studies, especially those involving surgical implantation of electrodes for electroencephalogram (EEG) and electromyogram (EMG) recordings to analyze sleep architecture. Sprague-Dawley and Wistar rats are frequently used.

Key Experiments and Protocols

Assessment of Sedative Effects on Locomotor Activity